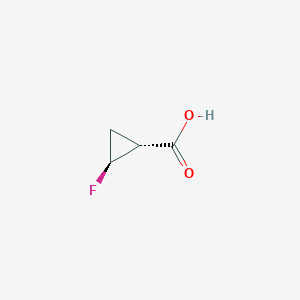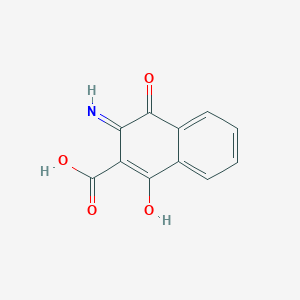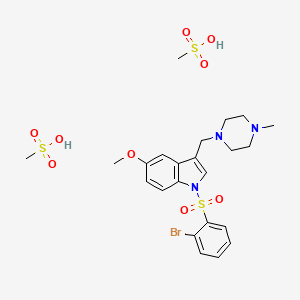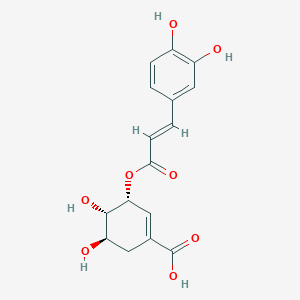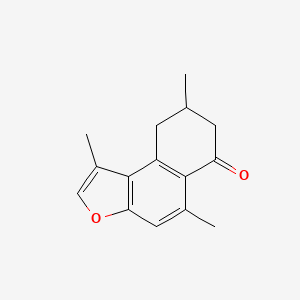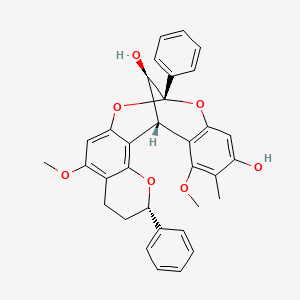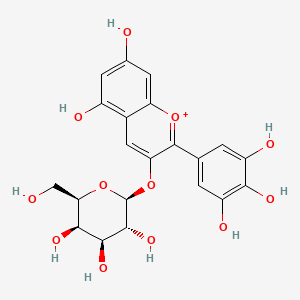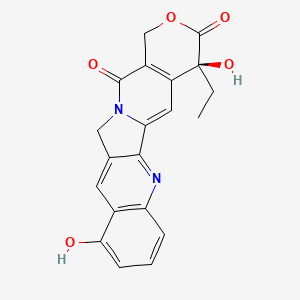
9-Hydroxycamptothecin
Übersicht
Beschreibung
9-Hydroxycamptothecin is a derivative of camptothecin, a naturally occurring alkaloid extracted from the bark and stem of the Camptotheca acuminata tree. This compound is known for its potent anticancer properties, primarily due to its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . Unlike camptothecin, this compound has a hydroxyl group at the 9th position, which enhances its solubility and reduces its toxicity .
Wissenschaftliche Forschungsanwendungen
9-Hydroxycamptothecin has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
9-Hydroxycamptothecin, a derivative of camptothecin, primarily targets the enzyme DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA structure .
Biochemical Pathways
this compound affects the biochemical pathway involving DNA synthesis and repair . By inhibiting DNA topoisomerase I, it disrupts DNA replication and transcription, leading to DNA damage. This damage triggers apoptosis, a programmed cell death pathway .
Pharmacokinetics
It is known that the lipophilicity of camptothecin derivatives, such as this compound, can enhance their cellular uptake and intracellular accumulation . This can potentially impact the bioavailability of the compound.
Result of Action
The action of this compound at the molecular level results in DNA damage, which subsequently leads to apoptosis . At the cellular level, this can manifest as inhibited cell proliferation and induced cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the physiological environment can affect the stability of the compound . Additionally, the presence of serum proteins can impact the compound’s solubility and distribution .
Biochemische Analyse
Biochemical Properties
9-Hydroxycamptothecin interacts with various enzymes and proteins. It exhibits a unique mechanism of action involving the inhibition of DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription, and its inhibition by this compound leads to the interruption of cell division processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can decrease cell viability and induce DNA damage in a concentration-dependent manner . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the DNA topoisomerase I and DNA complex, stabilizing it and preventing DNA re-ligation . This results in DNA damage, leading to apoptosis . The compound also affects the metabolic perturbation of ribonucleotide and deoxyribonucleotide in human colorectal carcinoma cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits changes in its effects over time. It has been found to inhibit cell proliferation in a time- and dose-dependent manner . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to significantly inhibit tumor growth in SW1116 xenograft tumor models . Detailed studies on threshold effects and toxic or adverse effects at high doses are still needed.
Metabolic Pathways
This compound is involved in several metabolic pathways. It affects purine metabolism, pyrimidine metabolism, amino acid metabolism, and glycerolipid metabolism in the central nervous system .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Submicron emulsions can alter the pharmacokinetic characteristics and tissue distribution of this compound, enhancing tumor targeting and anti-tumor activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxycamptothecin typically involves the hydroxylation of camptothecin. One common method includes the use of strong oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure the selective hydroxylation at the 9th position .
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, including the use of microbial fermentation. Specific strains of microorganisms are engineered to produce the compound through the biotransformation of camptothecin. This method is preferred due to its cost-effectiveness and environmental sustainability .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various quinone derivatives. These reactions typically use oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, OsO4/NMO
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
- Quinone derivatives from oxidation
- Dihydro derivatives from reduction
- Ethers and esters from substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Camptothecin: The parent compound, less soluble and more toxic compared to 9-Hydroxycamptothecin.
10-Hydroxycamptothecin: Another hydroxylated derivative with similar anticancer properties but different solubility and toxicity profiles.
Irinotecan and Topotecan: Semi-synthetic derivatives of camptothecin used clinically as anticancer agents.
Uniqueness of this compound: this compound stands out due to its enhanced solubility and reduced toxicity compared to camptothecin. Its unique hydroxyl group at the 9th position allows for more versatile chemical modifications, making it a valuable compound for drug development and research .
Eigenschaften
IUPAC Name |
(19S)-19-ethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-2-20(26)13-7-15-17-10(6-11-14(21-17)4-3-5-16(11)23)8-22(15)18(24)12(13)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZZWLIDINBPRC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987018 | |
| Record name | 4-Ethyl-4-hydroxy-6,12-dihydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,10,14(4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67656-30-8 | |
| Record name | 9-Hydroxycamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67656-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Hydroxycamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067656308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyl-4-hydroxy-6,12-dihydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,10,14(4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67656-30-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1649298.png)




![7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide](/img/structure/B1649307.png)
